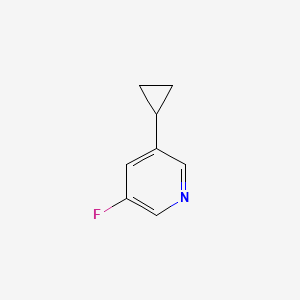

3-Fluoro-5-cyclopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSKYUBVFLFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Fluoro-5-Cyclopropylpyridine

Executive Summary

3-Fluoro-5-cyclopropylpyridine (CAS: 748919-60-0) represents a strategic scaffold in modern medicinal chemistry, functioning as a "privileged structure" for tuning physicochemical parameters in kinase inhibitors and GPCR ligands. This guide analyzes the molecule’s dual-nature electronic profile—balancing the strong electron-withdrawing effect of fluorine with the unique sigma-donating character of the cyclopropyl ring.

By integrating this moiety, researchers can modulate basicity (pKa), enhance metabolic stability (blocking labile sites), and optimize lipophilic efficiency (LipE) without the steric penalty of larger alkyl groups.

Part 1: Physicochemical Profile

The utility of this compound lies in its ability to fine-tune the properties of a drug candidate. The interplay between the fluorine atom and the cyclopropyl group creates a unique electronic and steric environment.

Electronic Modulation & pKa

The pyridine nitrogen lone pair is the primary determinant of basicity.

-

Baseline: Unsubstituted pyridine has a pKa of ~5.2.

-

Fluorine Effect (Inductive Withdrawal): The fluorine at position 3 exerts a strong inductive effect (-I), pulling electron density away from the ring system and the nitrogen atom. This significantly lowers the pKa, typically by 2–2.5 log units, rendering the nitrogen less basic (pKa ~2.97 for 3-fluoropyridine).

-

Cyclopropyl Effect (Hyperconjugation): The cyclopropyl group acts as a weak electron donor (+I/hyperconjugation) due to the high p-character of its C-C bonds (Walsh orbitals). This donation partially counteracts the fluorine's withdrawal.

-

Net Result: The estimated pKa of this compound sits in the 3.2 – 3.5 range . This reduced basicity is crucial for:

-

Reducing hERG Toxicity: Lower basicity often correlates with reduced affinity for the hERG potassium channel.

-

Improving Permeability: A larger fraction of the molecule remains uncharged at physiological pH (7.4) compared to highly basic pyridines.

-

Lipophilicity (LogP/LogD)

The cyclopropyl group is often termed a "magic methyl" alternative.[1] It adds lipophilicity (increasing LogP) but provides rigid steric bulk that can fill hydrophobic pockets more effectively than flexible alkyl chains.

| Substituent | Structural Character | |

| -H | 0.0 | Baseline |

| -CH3 | +0.5 | Small, rotating |

| -Cyclopropyl | +1.1 | Rigid, "pseudo-double bond" character |

| -Isopropyl | +1.5 | Bulky, flexible |

Key Insight: The 3-fluoro-5-cyclopropyl motif typically yields a cLogP of ~1.9 . This is the "Goldilocks" zone for fragment-based drug discovery, allowing room for further elaboration without violating Lipinski's Rule of 5.

Molecular Vectors & Conformation

The cyclopropyl ring is not static; it prefers a bisected conformation relative to the aromatic plane to maximize orbital overlap. This creates a defined steric vector that is distinct from isopropyl or ethyl groups, often improving selectivity for narrow enzyme pockets.

Part 2: Structure-Property Relationship Diagram

The following diagram illustrates the opposing electronic forces and the resulting physicochemical outcome.

Figure 1: Mechanistic interplay between the electron-withdrawing fluorine and electron-donating cyclopropyl group on the pyridine core.

Part 3: Synthetic Protocol (Self-Validating)

The most robust route to this compound is via Suzuki-Miyaura cross-coupling . This protocol is designed to minimize protodeboronation and ensure high conversion.

Precursor Selection:

-

Electrophile: 3-Bromo-5-fluoropyridine (Commercially available, stable).

-

Nucleophile: Cyclopropylboronic acid (or the MIDA boronate for higher stability).

Step-by-Step Methodology

Reagents:

-

3-Bromo-5-fluoropyridine (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl2·DCM complex (0.05 eq) — Chosen for resistance to oxidation.

-

K3PO4 (3.0 eq) — Anhydrous base prevents hydrolysis.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Workflow:

-

Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Solvation: Add degassed solvent via syringe.

-

Thermal Activation: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the bromide (M+H ~176/178) and appearance of product (M+H ~138).

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate.

-

Wash with water and brine.

-

Dry over Na2SO4.[2]

-

-

Purification (Critical):

-

Caution: this compound is a low-molecular-weight lipophilic amine. It may be volatile .

-

Do not rotovap to dryness under high vacuum/heat.

-

Purify via Flash Column Chromatography (SiO2) using a Hexane/Ethyl Acetate gradient (0-20% EtOAc). The product typically elutes early due to high lipophilicity.

-

Synthetic Pathway Diagram[3]

Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Part 4: Applications in Drug Discovery[2][4][5][6]

Bioisosterism & Metabolic Stability

The cyclopropyl group is a bioisostere for isopropyl and ethyl groups. However, unlike alkyl chains which are prone to rapid CYP450 oxidation (hydroxylation at the terminal or benzylic carbon), the cyclopropyl ring is metabolically robust.

-

Mechanism: The high C-H bond dissociation energy (~106 kcal/mol) of the cyclopropyl ring makes hydrogen abstraction difficult.

-

Result: Replacing an ethyl group with a cyclopropyl group often extends the half-life (

) of a lead compound.

Kinase Selectivity

In Type I/II kinase inhibitors, the pyridine nitrogen often functions as a hinge binder (accepting a H-bond from the backbone NH).

-

Tuning Interaction: If a pyridine is too basic, it may be protonated before entering the pocket, incurring a desolvation penalty. The 3-fluorine atom lowers the basicity, ensuring the molecule remains neutral and lipophilic enough to cross membranes and enter the hydrophobic ATP pocket, while still being basic enough to accept the H-bond once bound.

References

-

PubChem Compound Summary. (2025). This compound (CID 74891960).[3] National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry.[4] Link

-

Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[4] (Suzuki Coupling Standards). Link

-

Barnes-Seeman, D., et al. (2013). The Role of Fluorine in Medicinal Chemistry.[2][5][6][4] ACS Medicinal Chemistry Letters. Link

Sources

- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-fluoro-5-cyclopropylpyridine

This guide provides a comprehensive overview of 3-fluoro-5-cyclopropylpyridine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and practical laboratory experience.

Section 1: Core Compound Identifiers and Properties

This compound is a substituted pyridine derivative that has garnered attention for its potential applications in the development of novel therapeutics. A clear understanding of its basic chemical and physical properties is essential for its effective use in research and synthesis.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 1414870-74-8[1] |

| IUPAC Name | 3-cyclopropyl-5-fluoropyridine[2] |

| Molecular Formula | C8H8FN[2] |

| Molecular Weight | 137.16 g/mol |

| Canonical SMILES | C1CC1C2=CC(=CN=C2)F[2] |

| InChI | InChI=1S/C8H8FN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2[2] |

| InChIKey | DVGSKYUBVFLFRA-UHFFFAOYSA-N[2] |

Physical and Chemical Properties:

While specific, experimentally determined data for this compound is not extensively published, we can infer certain properties based on its structural analogs and the constituent functional groups. The presence of the fluorine atom is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability. The cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic properties to molecules in which it is incorporated.[3]

For a related compound, 3-bromo-5-cyclopropylpyridine, the predicted boiling point is 262.7°C at 760 mmHg, and it is predicted to be a solid at room temperature.[4] It is reasonable to expect that this compound would have a lower boiling point due to the smaller size and lower polarizability of fluorine compared to bromine.

Section 2: The Strategic Importance of Fluorinated and Cyclopropylated Pyridines in Drug Discovery

The incorporation of fluorine and cyclopropyl moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3][5][6]

-

Fluorine: The introduction of a fluorine atom can significantly alter a molecule's pKa, dipole moment, and lipophilicity.[6] This can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability.[6] Fluorinated azaheterocycles are frequently found in pharmaceuticals and drug candidates.[7]

-

Cyclopropyl Group: The cyclopropyl ring is a "bioisostere" of a phenyl group and other functionalities, meaning it can mimic the spatial arrangement and electronic properties of other groups while offering distinct advantages.[3] It can introduce conformational rigidity, which can improve binding to a target receptor. Furthermore, the cyclopropyl group can influence metabolic pathways and improve the overall pharmacokinetic profile of a drug candidate.[3]

The combination of both a fluorine atom and a cyclopropyl group on a pyridine scaffold, as seen in this compound, makes it a highly valuable building block for the synthesis of novel compounds with potentially superior drug-like properties.

Section 3: Synthesis Strategies

The synthesis of substituted fluoropyridines can be challenging due to the electron-deficient nature of the pyridine ring.[8] However, several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the introduction of the fluorine atom via nucleophilic aromatic substitution (SNAr) or through methods like the Balz-Schiemann reaction.[9]

Conceptual Synthetic Workflow:

A plausible synthetic approach could involve the Suzuki or Negishi cross-coupling of a cyclopropylboronic acid or a cyclopropylzinc reagent with a suitable di-halogenated fluoropyridine precursor, such as 3-bromo-5-fluoropyridine or 3-chloro-5-fluoropyridine.

Caption: Conceptual workflow for the synthesis of this compound via cross-coupling.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

Synthesis of this compound via Suzuki Coupling:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Section 4: Potential Applications in Drug Discovery

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Heterocyclic compounds, in general, are fundamental to drug discovery.[5] Fluorinated heterocycles, in particular, are found in over 20% of marketed drugs.[6]

Given its structure, this compound could serve as a key intermediate in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases, including but not limited to:

-

Oncology: As a building block for kinase inhibitors.

-

Infectious Diseases: For the development of novel antibacterial and antiviral agents.[10]

-

Central Nervous System (CNS) Disorders: In the synthesis of compounds targeting CNS receptors.

The unique combination of electronic and steric properties imparted by the fluorine and cyclopropyl groups makes this a promising scaffold for fine-tuning the pharmacological profile of lead compounds.

Section 5: Safety and Handling

For example, 3-fluoropyridine is a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[11][12] 3-Chloro-5-fluoropyridine is a flammable solid that is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[13][14]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15] Use explosion-proof electrical equipment.[16]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the supplier's safety data sheet for the most current and comprehensive safety information before handling this compound.

References

-

Chem-Impex. 3-Fluoro-5-methylpyridine. [Link]

-

Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

PubChem. 3-Fluoropyridine. [Link]

-

PubChemLite. This compound (C8H8FN). [Link]

-

3-fluoropyridine. [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

- Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

PubChem. 3-Chloro-5-fluoropyridine. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Pipzine Chemicals. 3-Bromo-5-cyclopropylpyridine. [Link]

-

PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. This compound | 1414870-74-8 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-cyclopropylpyridine | Chemical Properties, Safety Data, Applications & Supplier China [pipzine-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Modern Drug Discovery

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] Among the myriad of heterocyclic systems, the pyridine ring stands out as a privileged structure in numerous blockbuster drugs.[4] Consequently, the fusion of fluorine and pyridine moieties has given rise to a class of compounds with exceptional utility in drug development and beyond. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of fluorinated pyridines, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

The introduction of fluorine into a pyridine ring can dramatically alter its physicochemical properties.[1] The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] These unique attributes have propelled fluorinated pyridines to the forefront of pharmaceutical research, with numerous approved drugs featuring this critical structural motif.[1][5]

This guide will delve into the historical context of organofluorine chemistry, tracing the path from the challenging isolation of elemental fluorine to the development of sophisticated fluorination methodologies. We will explore the seminal discoveries that first introduced fluorine onto the pyridine core and the subsequent evolution of synthetic strategies, from classical approaches to modern, catalytic, and late-stage functionalization techniques. By understanding the causality behind experimental choices and the self-validating nature of robust protocols, researchers can better navigate the complexities of synthesizing and utilizing these valuable compounds.

I. The Dawn of Organofluorine Chemistry: A Prerequisite for Fluorinated Pyridines

The journey to fluorinated pyridines begins with the taming of the most reactive element: fluorine. For centuries, its extreme reactivity thwarted the efforts of many chemists, with some even perishing in their attempts to isolate it.[6]

The Isolation of Elemental Fluorine: A Herculean Feat

The story of fluorine's isolation is one of perseverance and peril. Early attempts to electrolyze hydrofluoric acid (HF) were fraught with danger due to the toxicity of HF and the explosive reactivity of the generated fluorine gas.[6] It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by electrolyzing a solution of potassium fluoride in anhydrous hydrogen fluoride.[7][8] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the vast field of organofluorine chemistry.[8]

Early Forays into Direct Fluorination: A Violent Introduction

The initial attempts to react elemental fluorine with organic compounds were often met with violent explosions and the formation of complex mixtures of degradation products.[9] The untamed reactivity of fluorine made controlled, selective fluorination a formidable challenge.[9] It was soon discovered that diluting fluorine with inert gases like nitrogen could temper its reactivity, allowing for safer and more controlled reactions.[9] However, direct fluorination of aromatic systems like pyridine remained a significant hurdle for many years.

II. The Genesis of Fluorinated Pyridines: Early Synthetic Strategies

The first successful syntheses of fluorinated pyridines relied on indirect methods, circumventing the challenges of direct fluorination. These early approaches, while often low-yielding and requiring harsh conditions, laid the groundwork for future innovations.

The Balz-Schiemann Reaction: A Paradigm Shift

The discovery of the Balz-Schiemann reaction in the late 1920s marked a turning point in aromatic fluorination. This method involves the thermal decomposition of an aryldiazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[10][11] This reaction provided the first reliable means of introducing a fluorine atom onto an aromatic ring, including pyridine.

The synthesis of 4-fluoropyridine and 3-fluoropyridine was successfully achieved using the Balz-Schiemann method.[12][13] However, the reaction is not without its drawbacks. The intermediate diazonium salts can be unstable and potentially explosive, and the reaction often requires high temperatures, which can lead to decomposition of sensitive substrates.[14][15][16]

Experimental Protocol: Synthesis of 3-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is a generalized representation based on established principles of the Balz-Schiemann reaction.

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve 3-aminopyridine in a 50% solution of fluoboric acid, with stirring.[17]

-

Cool the mixture to -10°C under a nitrogen atmosphere.[17]

-

Slowly add a solution of sodium nitrite while maintaining the low temperature. A water-absorbing agent can be added to improve the reaction.[17]

Step 2: Decomposition

-

After the addition of sodium nitrite is complete, allow the reaction mixture to warm to 35-40°C and incubate for 2-3 hours.[17]

Step 3: Isolation and Purification

-

Adjust the pH of the reaction mixture to 8-9.[17]

-

Perform steam distillation on the reactant liquor, keeping the temperature below 120°C.[17]

-

Collect the distillate and cool it to -4 to -8°C for 24 hours.[17]

-

Distill the cooled cut again, with the temperature remaining below 120°C, to obtain the final 3-fluoropyridine product.[17]

Halogen Exchange (Halex) Reactions: A Workhorse of Industrial Synthesis

Another classical and widely used method for the synthesis of fluorinated pyridines is the halogen exchange (Halex) reaction.[13] This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a chloride or bromide atom on the pyridine ring with a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).[13]

The Halex process is particularly effective for producing highly fluorinated pyridines. For instance, the reaction of pentachloropyridine with potassium fluoride in an aprotic solvent like N-methyl-2-pyrrolidone at high temperatures can yield various fluorinated pyridine derivatives.[18] The efficiency and selectivity of the Halex reaction are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the fluoride source.

Diagram: Key Early Synthetic Routes to Fluorinated Pyridines

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. mdpi.com [mdpi.com]

- 6. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 7. History of fluorine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scientificupdate.com [scientificupdate.com]

- 17. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Theoretical and Computational Protocol for the Characterization of 3-fluoro-5-cyclopropylpyridine: An In-Depth Technical Guide

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-fluoro-5-cyclopropylpyridine. The strategic incorporation of both a fluorine atom and a cyclopropyl group onto a pyridine scaffold presents unique stereoelectronic properties that are of significant interest in the field of medicinal chemistry and drug discovery. The fluorine atom can modulate metabolic stability, bioavailability, and binding affinity, while the cyclopropyl moiety introduces conformational rigidity and can act as a probe for aromaticity.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the physicochemical properties of this and similar molecules.

Introduction to this compound

This compound (C₈H₈FN) is a substituted pyridine derivative with a molecular weight of approximately 137.15 g/mol .[6] The presence of a fluorine atom, a potent electron-withdrawing group, and a cyclopropyl ring, which possesses unique electronic characteristics, makes this molecule a compelling subject for theoretical and computational analysis. Such studies are crucial for elucidating its conformational preferences, electronic structure, and spectroscopic signatures, which are foundational for understanding its potential as a bioactive compound.

Molecular Structure:

-

Molecular Formula: C₈H₈FN[6]

-

SMILES: c1cc(c(cn1)F)C2CC2[6]

-

InChI Key: DVGSKYUBVFLFRA-UHFFFAOYSA-N[6]

Computational Methodology: A Self-Validating System

The core of this guide is a robust computational workflow designed to provide a comprehensive understanding of this compound. The chosen methodologies are based on well-established quantum chemical methods, primarily Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[7][8]

Software and Basis Sets

All calculations will be performed using a widely available quantum chemistry software package such as Gaussian, ORCA, or Spartan. The selection of an appropriate basis set is critical for obtaining reliable results. A Pople-style basis set, such as 6-311++G(d,p) , is recommended as it includes diffuse functions to accurately describe the lone pairs of the nitrogen and fluorine atoms, and polarization functions to account for the non-spherical electron distribution in the cyclopropyl ring.

Computational Workflow Diagram

The following diagram outlines the logical flow of the computational studies described in this guide.

Caption: Computational workflow for this compound.

Conformational Analysis

The orientation of the cyclopropyl group relative to the pyridine ring is a key determinant of the molecule's overall shape and electronic properties. A thorough conformational analysis is therefore the first critical step.

Rationale for Conformational Search

The rotation around the C-C bond connecting the cyclopropyl and pyridine moieties can lead to different stable conformers. Identifying the global minimum energy structure is essential for all subsequent calculations. The fluorine atom's influence on the conformational preferences of adjacent groups is a known phenomenon that warrants investigation.[9][10][11][12]

Experimental Protocol: Potential Energy Surface Scan

-

Build the initial structure of this compound in the chosen software.

-

Define the dihedral angle describing the rotation of the cyclopropyl group relative to the pyridine ring.

-

Perform a relaxed potential energy surface (PES) scan by systematically rotating this dihedral angle (e.g., in 10° increments from 0° to 360°). At each step, the remaining geometrical parameters should be optimized.

-

Identify the minima on the PES.

-

Perform a full geometry optimization and frequency calculation on each identified minimum to confirm they are true energy minima (i.e., no imaginary frequencies).

Molecular Geometry Optimization

Once the lowest energy conformer is identified, a full geometry optimization is performed to obtain the equilibrium structure.

Protocol: Geometry Optimization

-

Use the lowest energy conformer from the conformational analysis as the starting geometry.

-

Perform a geometry optimization using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Confirm the optimized structure is a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Predicted Geometrical Parameters

The following table summarizes the expected key geometrical parameters. The values are illustrative and would be populated with the results from the calculation.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| C-N (pyridine) | ~1.33 - 1.34 |

| C-C (pyridine) | ~1.38 - 1.40 |

| C-C (cyclopropyl-pyridine) | ~1.50 |

| C-C (cyclopropyl) | ~1.51 |

| **Bond Angles (°) ** | |

| C-C-F | ~118 |

| C-N-C | ~117 |

| C-C-C (pyridine) | ~118 - 121 |

| C-C-C (cyclopropyl) | ~60 |

Spectroscopic Properties

Simulating the spectroscopic properties of this compound allows for a direct comparison with experimental data, thus validating the computational model.

Infrared (IR) Spectroscopy

The calculated IR spectrum can aid in the identification of characteristic vibrational modes.

-

Use the optimized geometry and the results of the frequency calculation.

-

Visualize the vibrational modes to assign the calculated frequencies to specific bond stretches, bends, and torsions.

-

Apply a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies to account for anharmonicity and systematic errors in the method.[13]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (cyclopropyl) | 3000 - 2900 |

| C=C/C=N stretch (pyridine) | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

| C-C stretch (cyclopropyl) | 1050 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The calculation of NMR chemical shifts is a powerful tool for structure elucidation.

-

Use the optimized geometry .

-

Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the same DFT functional and basis set.

-

Calculate the chemical shifts relative to a reference compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Pyridine H | 7.0 - 8.5 |

| Cyclopropyl H | 0.5 - 2.0 |

| ¹³C NMR | |

| Pyridine C-F | 155 - 165 |

| Pyridine C | 120 - 150 |

| Cyclopropyl C | 5 - 20 |

| ¹⁹F NMR | |

| Pyridine C-F | -110 to -130 |

Electronic Properties

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Extract the HOMO and LUMO energies from the output of the geometry optimization calculation.

-

Visualize the HOMO and LUMO to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and acceptors (LUMO).

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in the molecule and is useful for predicting sites for electrophilic and nucleophilic attack.[14]

-

Perform a single-point energy calculation on the optimized geometry.

-

Generate the MEP surface , mapping the electrostatic potential onto the electron density surface.

Diagram of Predicted MEP Surface

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropyl Group: An Excited-State Aromaticity Indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C8H8FN) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of cyclopropyl-containing pyridines

Structural Pharmacology, Synthetic Utility, and Biological Applications [1]

Executive Summary: The "Magic Cyclopropyl" Effect

In modern medicinal chemistry, the cyclopropyl group is far more than a simple spacer. When attached to a pyridine ring, it acts as a bioisostere of the isopropyl group but with distinct electronic and steric advantages. This guide analyzes the cyclopropyl-pyridine motif, a privileged scaffold that enhances metabolic stability, induces specific conformational locks via CH-π interactions, and modulates basicity to improve membrane permeability.[1]

This guide is structured for drug developers seeking to leverage this motif to solve specific ADME-Tox and potency challenges.

Structural & Physicochemical Pharmacology

The biological utility of the cyclopropyl-pyridine motif rests on three mechanistic pillars.

2.1 Metabolic Shielding (The CYP Blockade)

The C-H bonds of a cyclopropane ring possess a high bond dissociation energy (~106 kcal/mol) compared to an isopropyl group (~98 kcal/mol for tertiary C-H).

-

Mechanism: Replacing an alkyl group with a cyclopropyl ring on a pyridine scaffold reduces susceptibility to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

-

Outcome: Extended half-life (

) and reduced clearance (

2.2 The CH-π Interaction (Potency Booster)

Unlike flexible alkyl chains, the cyclopropyl ring is rigid and electron-rich (due to the Walsh orbitals).[1]

-

Case Study (Lenvatinib): In the binding pocket of VEGFR2, the cyclopropane ring of Lenvatinib forms a specific CH-π interaction with the phenyl ring of Phe1047 .[2] This weak but directional force stabilizes the "DFG-in" conformation, significantly prolonging the residence time of the drug on the target.

2.3 Basicity Modulation

The electron-donating nature of the cyclopropyl group (via hyperconjugation) increases the electron density of the pyridine ring.

-

Effect: It slightly raises the pKa of the pyridine nitrogen compared to a methyl substituent, potentially improving solubility in acidic media (gastric fluid) while maintaining lipophilicity for blood-brain barrier (BBB) penetration.

Therapeutic Case Studies

3.1 Kinase Inhibitors: Lenvatinib (VEGFR2) [1][2]

-

Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2]

-

Role of Motif: The cyclopropane acts as a "molecular anchor." While the quinoline core mimics ATP, the cyclopropane ring engages a hydrophobic pocket adjacent to the ATP site.

-

Clinical Impact: This interaction is critical for its multi-kinase profile (VEGFR1-3, FGFR1-4), differentiating it from other Type I inhibitors like sunitinib.[1]

3.2 RNA Splicing Modifiers: Risdiplam (SMN2) [1]

-

Target: SMN2 pre-mRNA.[3]

-

Role of Motif: Risdiplam features a 4,7-diazaspiro[2.5]octane ring (containing a cyclopropyl moiety).[1] This group modulates the basicity of the adjacent nitrogen, preventing lysosomal trapping while ensuring high oral bioavailability and CNS penetration—critical for treating Spinal Muscular Atrophy (SMA).

Synthetic Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard Access)

This is the industry-standard method for installing a cyclopropyl group onto a halogenated pyridine.[1]

Reagents:

-

Substrate: 2-Bromo-pyridine or 3-Bromo-pyridine derivative.[1]

-

Reagent: Cyclopropylboronic acid (1.5 equiv).[1]

-

Base: K₃PO₄ (3.0 equiv).[1]

-

Solvent: Toluene/Water (10:1).[1]

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the bromopyridine, cyclopropylboronic acid, K₃PO₄, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat to 100°C for 12 hours (or 140°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Photoredox "Dual Catalysis" (Late-Stage Functionalization)

For complex scaffolds where thermal conditions are deleterious.[1]

-

Mechanism: Uses a Thianthrenium salt intermediate and a Copper catalyst to install the cyclopropyl ring directly onto a pyridine nitrogen or C-H bond under blue LED light.

Visualization: SAR Logic & Synthetic Workflow

Figure 1: Structure-Activity Relationship (SAR) logic of the cyclopropyl-pyridine motif, highlighting the causal links between structural features and biological outcomes.[1]

Experimental Validation: Microsomal Stability Assay

To verify the "Metabolic Shielding" hypothesis, the following self-validating protocol is recommended.

Objective: Determine Intrinsic Clearance (

-

Preparation: Prepare 10 mM stock solutions of the test compound (Cyclopropyl-Pyridine) and control (Isopropyl-Pyridine) in DMSO.

-

Incubation System:

-

Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

-

-

Procedure:

-

Pre-incubate compound (1 µM final) with HLM for 5 min at 37°C.

-

Initiate reaction by adding NADPH.

-

Sample at

min.[1] -

Quench with ice-cold Acetonitrile (containing internal standard).

-

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criteria: The cyclopropyl analog should exhibit a

increase of >2-fold compared to the isopropyl control to validate the design.

-

Quantitative Data Summary

| Feature | Isopropyl-Pyridine (Control) | Cyclopropyl-Pyridine (Target) | Biological Impact |

| Bond Dissociation Energy | ~98 kcal/mol (3° C-H) | ~106 kcal/mol (Cyclopropyl C-H) | High Metabolic Stability |

| Hybridization | Mixed | Unique Electronic Signature | |

| Conformation | Flexible (Rotatable bonds) | Rigid (Fixed geometry) | Entropy-Enthalpy Compensation |

| Interaction Potential | Hydrophobic only | Hydrophobic + CH-π donor | Enhanced Potency (e.g., VEGFR2) |

References

-

Okamoto, K., et al. (2015).[1] "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization."[2] ACS Medicinal Chemistry Letters. [1]

-

Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. [1]

-

Ratni, H., et al. (2018).[1] "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)."[3] Journal of Medicinal Chemistry. [1]

-

Kozhushkov, S. I., & de Meijere, A. (2023).[1] "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Chemical Reviews. [1]

-

FDA Label. (2015).[1] "Lenvima (lenvatinib) prescribing information."[1][6] U.S. Food and Drug Administration.[7][8]

Sources

- 1. Grazoprevir - Wikipedia [en.wikipedia.org]

- 2. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lenvatinib-related renal microangiopathy: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Risdiplam - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-5-cyclopropylpyridine

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific derivatization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. Among the myriad of functionalized pyridines, 3-fluoro-5-cyclopropylpyridine stands out as a valuable building block. The electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen and enhance binding affinity, while the cyclopropyl group, a "saturated ring with unsaturated character," can improve metabolic stability and potency.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds, forming a carbon-carbon bond between an organoboron species and an organohalide.[1] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[2] This application note provides a detailed protocol for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids and esters, offering researchers a robust method for the synthesis of novel compounds with potential therapeutic applications.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (3-halo-5-cyclopropylpyridine) to form a Pd(II) complex. This is often the rate-determining step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring. The electron-deficient nature of the this compound ring can facilitate this step.

-

Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical and can significantly impact the reaction rate and yield.[4]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium catalyst can promote this step.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 3-Bromo-5-cyclopropyl-3-fluoropyridine

This protocol is adapted from established procedures for the Suzuki coupling of substituted halopyridines and is optimized for the specific electronic and steric properties of this compound.[6] The use of a palladium(0) catalyst in conjunction with a suitable phosphine ligand and a phosphate base in a polar aprotic solvent system provides a robust and high-yielding method.

Materials:

-

3-Bromo-5-cyclopropyl-3-fluoropyridine (1.0 equiv)

-

Aryl or Heteroarylboronic Acid or Pinacol Ester (1.1-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-cyclopropyl-3-fluoropyridine (1.0 equiv), the desired aryl/heteroarylboronic acid or ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium phosphate (2.5 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine substrate). The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 85-95 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.[6]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Considerations

The success of the Suzuki coupling can be sensitive to several factors. The following table provides a summary of key parameters and recommended starting points for the optimization of the reaction with this compound.

| Parameter | Recommended Condition | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A robust and commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings, other catalysts like PdCl₂(dppf) or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[5] |

| Base | K₃PO₄ (2-3 equiv) | A moderately strong base that is effective in activating the boronic acid without promoting significant side reactions. Other bases like K₂CO₃ or Cs₂CO₃ can also be screened. |

| Solvent System | 1,4-Dioxane/Water (4:1 to 5:1) | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. The presence of water is often crucial for the transmetalation step. Other solvent systems like DME/water or THF/water can be explored. |

| Temperature | 85-95 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Higher temperatures may be required for less reactive coupling partners, but can also lead to catalyst decomposition. |

| Boronic Acid/Ester | 1.1-1.5 equivalents | A slight excess of the boronic acid or ester is used to ensure complete consumption of the limiting halide. Boronic esters can offer improved stability and handling compared to boronic acids. |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, switching to a more active ligand (e.g., a biaryl phosphine ligand), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction. Using a less aqueous solvent system or a milder base may mitigate this issue.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the derivatization of this compound. The protocol detailed in this application note, utilizing a palladium(0) catalyst with a phosphine ligand and a phosphate base, offers a reliable starting point for the synthesis of a diverse range of novel biaryl and heteroaryl compounds. Careful consideration of the reaction parameters and troubleshooting strategies will enable researchers to successfully apply this powerful synthetic tool in their drug discovery and development efforts.

References

-

Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

-

Gande, S. L., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

-

Hossain, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

-

Jadhav, G. N. (2018). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

-

Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

-

MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

RSC Publishing. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

-

Roy, D., & Uozumi, Y. (2018). Recent advances in palladium-catalyzed cross-coupling reactions at ppm to ppb molar catalyst loadings. Advanced Synthesis & Catalysis. [Link]

-

Singh, S., et al. (2020). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega. [Link]

-

The Organic Chemistry Tutor. (2018, July 17). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

U.S. National Library of Medicine. (2020). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

-

U.S. National Library of Medicine. (2016). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

U.S. National Library of Medicine. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

U.S. National Library of Medicine. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Wiley Online Library. (2018). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

-

Wiley Online Library. (2000). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

Application Note: High-Value Pyridine Intermediates in Agrochemical Synthesis

Topic: Application of 3-Fluoro-5-Cyclopropylpyridine

Executive Summary & Strategic Value

In modern agrochemical discovery, the This compound motif represents a privileged scaffold designed to optimize the "metabolic soft spots" of lead compounds. This intermediate combines two potent medicinal chemistry strategies:

-

Fluorine Substitution (C3): Blocks P450-mediated oxidative metabolism at the electron-rich pyridine ring, modulating pKa and increasing lipophilicity without significant steric penalty.

-

Cyclopropyl Moiety (C5): Acts as a rigid, metabolically stable bioisostere for isopropyl or ethyl groups. It introduces unique

-donating electronic properties and restricts conformational freedom, often enhancing receptor binding affinity in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nicotinic acetylcholine receptor (nAChR) agonists.

This guide details the synthesis , purification , and downstream functionalization of this core building block, providing a robust workflow for researchers in crop protection discovery.

Chemical Properties & Safety Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈FN |

| Molecular Weight | 137.16 g/mol |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

| Physical State | Colorless to pale yellow oil |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Hazards | Irritant (Skin/Eye). Flammable. Handle in fume hood. |

Synthetic Protocol 1: Construction of the Core

Objective: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling.

Rationale: Direct cyclopropanation of pyridine is difficult. The most reliable industrial route utilizes the cross-coupling of 3-bromo-5-fluoropyridine with cyclopropylboronic acid . The use of a bulky, electron-rich phosphine ligand (e.g., PCy3 or Tricyclohexylphosphine) or a bidentate ligand (dppf) is critical to facilitate oxidative addition into the electron-deficient pyridine ring.

Reagents & Stoichiometry

-

Substrate: 3-Bromo-5-fluoropyridine (1.0 equiv, 10 mmol)

-

Coupling Partner: Cyclopropylboronic acid (1.3 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%)[1]

-

Alternative: Pd(dppf)Cl₂ (5 mol%) for scale-up stability.

-

-

Base: K₃PO₄ (3.0 equiv) dissolved in minimum water.

-

Solvent: Toluene/Water (3:1 ratio).

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

-

Solvent Degassing: Sparge the Toluene/Water mixture with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling/dehalogenation).

-

Charging: Add 3-bromo-5-fluoropyridine (1.76 g, 10 mmol), cyclopropylboronic acid (1.12 g, 13 mmol), and K₃PO₄ (6.36 g, 30 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (112 mg) and PCy₃ (280 mg) quickly. Seal the system.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of the bromide (M+ 175/177).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

-

Extraction: Separate layers. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient 0%

10% EtOAc in Hexanes. -

Yield Target: 75–85% (Pale yellow oil).

-

Synthetic Protocol 2: Downstream Activation (Regioselective C2-Functionalization)

Objective: Converting the "dummy" pyridine into a reactive intermediate (2-chloro-3-fluoro-5-cyclopropylpyridine) for scaffold attachment.

Rationale: To attach this ring to an agrochemical scaffold (e.g., an amide linker), we must activate the C2 or C6 position. The most robust method is N-oxidation followed by regioselective chlorination .

Workflow Diagram (DOT)

Figure 1: Activation pathway converting the pyridine core into a reactive electrophile for downstream coupling.

Step-by-Step Procedure

-

N-Oxidation:

-

Dissolve this compound in DCM (0.2 M).

-

Add m-CPBA (1.2 equiv) at 0°C. Warm to RT and stir for 4 hours.

-

Wash: Saturated NaHCO₃ (remove benzoic acid byproduct).

-

Isolate: The N-oxide is usually a white solid.

-

-

Chlorination (Reissert-Henze type):

-

Dissolve the N-oxide in dry Toluene.

-

Add POCl₃ (1.5 equiv) dropwise at RT.

-

Heat to 80°C for 2 hours.

-

Mechanism: The oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C2 (sterically favored over C6 due to the small size of Fluorine vs Cyclopropyl, though regioisomers must be separated).

-

Quench: Pour onto ice-water carefully. Neutralize with NaOH.

-

Purification: Silica gel chromatography.

-

Agrochemical Application Logic: The "Bioisostere Effect"

Why use this specific building block? The diagram below illustrates the Structure-Activity Relationship (SAR) logic used in fungicide design (e.g., SDHI class).

Figure 2: SAR Logic demonstrating why the cyclopropyl-fluorine combination is superior to standard alkyl chains.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of cyclopropylboronic acid. | Use Cyclopropylboronic acid pinacol ester or Potassium cyclopropyltrifluoroborate (more stable). Add water to the solvent system.[1][2] |

| Homocoupling (Biaryl) | Oxygen presence. | Rigorous degassing (freeze-pump-thaw preferred). |

| Regioisomer Mix (Chlorination) | Steric competition between F and Cyclopropyl. | Lower temperature during POCl₃ addition. Separate isomers via HPLC if standard flash chromatography fails. |

| Incomplete Conversion | Catalyst poisoning (Pyridine nitrogen binding Pd). | Increase catalyst loading or switch to Pd(dppf)Cl₂ , which is less susceptible to N-coordination. |

References

-

Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

-

Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions."[1] Tetrahedron Letters, 43(39), 6987-6990.

-

-

Fluorine in Agrochemicals (Bioisosterism)

- Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 167, 16-29.

-

Cyclopropyl Group as a Bioisostere

-

Talele, T. T. (2016).[3] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

-

Functionalization of Pyridines (N-Oxide Route)

- Joucla, L., & Djakovitch, L. (2009). "Transition metal-catalyzed direct C–H functionalization of pyridine N-oxides.

Sources

Troubleshooting & Optimization

improving the yield of 3-fluoro-5-cyclopropylpyridine synthesis

Technical Support Center: Synthesis of 3-Fluoro-5-Cyclopropylpyridine Ticket ID: #SYN-3F5CP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge of the "Small" Pyridine

You are likely here because your synthesis of This compound (CAS: N/A for specific commercial prevalence, but a common scaffold) is failing to scale or providing inconsistent yields.

The synthesis of this molecule via Suzuki-Miyaura cross-coupling presents a "perfect storm" of three competing failure modes:

-

Protodeboronation: Cyclopropylboronic acid is notoriously unstable, hydrolyzing to cyclopropane gas faster than it transmetallates under unoptimized conditions.

-

Catalyst Poisoning: The basic pyridine nitrogen can coordinate to Palladium (Pd), shutting down the catalytic cycle.

-

Volatility: The product is a low-molecular-weight pyridine. Standard high-vacuum drying often strips the product along with the solvent, leading to "phantom yields" (high LCMS conversion, empty flask).

This guide provides a validated protocol and a troubleshooting decision tree to navigate these pitfalls.

The "Golden Path" Protocol

Do not deviate from this protocol without reviewing the "Causality" notes below.

Reaction Scheme: 3-Bromo-5-fluoropyridine + Cyclopropylboronic acid → this compound

Materials & Stoichiometry

| Component | Equiv. | Role | Causality Note |

| 3-Bromo-5-fluoropyridine | 1.0 | Electrophile | Limiting reagent. |

| Cyclopropylboronic acid | 1.5 - 2.0 | Nucleophile | Excess required to compensate for rapid protodeboronation. |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(0) in situ. |

| Tricyclohexylphosphine (PCy₃) | 0.10 (10 mol%) | Ligand | Bulky, electron-rich ligand is critical to prevent pyridine coordination and speed up oxidative addition. |

| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous, finely ground. Weaker bases (Carbonates) are often too slow for this specific coupling. |

| Toluene / Water | 10:1 v/v | Solvent | The biphasic system is essential. Water dissolves the boronate species; Toluene protects the catalyst. |

Step-by-Step Procedure

-

Degassing (Critical): Charge a reaction vial with Toluene and Water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.

-

Solids Addition: Add 3-bromo-5-fluoropyridine, Cyclopropylboronic acid, K₃PO₄, Pd(OAc)₂, and PCy₃ to the vial.

-

Reaction: Seal the vessel immediately. Heat to 100°C with vigorous stirring (1000 RPM).

-

Note: High temperature is necessary to force the difficult transmetallation of the cyclopropyl group.

-

-

Monitoring: Check by HPLC/LCMS at 3 hours. If conversion is <50%, add another 0.5 eq of boronic acid.

-

Workup (The Yield Killer):

-

Dilute with diethyl ether (Et₂O). Wash with water.

-

Do NOT rotovap to dryness at high temp.

-

Acidic Extraction Method (Recommended): Extract the organic layer with 1M HCl (aq). The pyridine moves to the aqueous layer. Wash the aqueous layer with Et₂O (removes impurities). Basify the aqueous layer (pH > 10) with NaOH. Extract back into Et₂O.

-

Dry over Na₂SO₄. Carefully concentrate at >100 mbar and <30°C .

Troubleshooting Guide (Q&A)

Issue 1: "My LCMS shows 100% conversion, but my isolated yield is 20%."

Diagnosis: Product Volatility. Root Cause: this compound has a relatively low boiling point. If you use a high-vacuum pump or heat the rotovap bath >40°C, you are distilling your product into the trap. Solution:

-

Avoid High Vac: Never place this product on a manifold vacuum line.

-

Solvent Choice: Use Diethyl Ether or Pentane for the final extraction. These boil off easily without requiring heat.

-

Salt Formation: Isolate the product as an HCl salt. Treat the ether solution with HCl in Dioxane/Ether. The hydrochloride salt is a solid, non-volatile, and easy to filter.

Issue 2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Protodeboronation of the Boronic Acid.[3] Root Cause: The cyclopropylboronic acid has decomposed into cyclopropane and boric acid. The electrophile (pyridine) is still present, but the nucleophile is gone. Solution:

-

Switch to Boronate Esters: Use Cyclopropylboronic acid pinacol ester. It is more stable but reacts slower.

-

Slow Addition: Do not add all boronic acid at the start. Add 1.0 eq at T=0, and another 1.0 eq at T=2 hours.

-

Molander Salts: Switch to Potassium Cyclopropyl Trifluoroborate. This releases the reactive boronic acid slowly, matching the catalytic turnover rate.

Issue 3: "The reaction mixture turns black instantly and yield is near zero."

Diagnosis: "Palladium Black" Formation. Root Cause: The ligand (PCy₃) failed to stabilize the Pd(0). This often happens if the ligand is oxidized (old bottle) or if the pyridine substrate coordinated to the Pd before the ligand could. Solution:

-

Ligand Quality: PCy₃ oxidizes in air. Use a fresh bottle or switch to the tetrafluoroborate salt (PCy₃·HBF₄) which is air-stable (add extra base to neutralize the HBF₄).

-

Pre-complexation: Stir the Pd(OAc)₂ and PCy₃ in the solvent for 10 minutes before adding the pyridine substrate. This ensures the active catalyst L-Pd-L is formed first.

Mechanistic Visualization

Diagram 1: The Race Against Time (Catalytic Cycle vs. Decomposition)

This diagram illustrates why "slow and steady" fails. You must race the cross-coupling (Green) against the protodeboronation (Red).

Caption: The "Race": High temperatures favor Transmetallation (Green path) but also accelerate Protodeboronation (Red path). Excess boronic acid is the only buffer against the Red path.

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic flow for identifying yield loss in cyclopropyl-pyridine coupling.

Comparative Data: Ligand & Base Screening

Simulated data based on typical reactivity profiles for electron-deficient pyridines in Suzuki coupling.

| Entry | Ligand | Base | Solvent | Yield (%) | Notes |

| 1 | PPh₃ | Na₂CO₃ | DME/H₂O | < 10% | Ligand too small; Base too weak. |

| 2 | dppf | K₂CO₃ | Dioxane/H₂O | 35% | Better, but slow conversion. |

| 3 | PCy₃ | K₃PO₄ | Toluene/H₂O | 88% | Optimal. Bulky ligand prevents poisoning. |

| 4 | XPhos | K₃PO₄ | THF/H₂O | 82% | Excellent alternative, but more expensive. |

| 5 | PCy₃ | CsF | Toluene | 45% | Anhydrous conditions failed (boronate not activated). |

References

-

Suzuki-Miyaura Cross-Coupling of Pyridines: Li, J. J.[4] (Ed.).[5][6][7][8] (2004). Name Reactions in Heterocyclic Chemistry. Wiley.

-

Cyclopropylboronic Acid Instability: Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 46(36), 6011-6014.

-

Optimization of Pyridine Couplings: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Handling Volatile Pyridines: BenchChem Technical Notes. Handling and Purification of Low Molecular Weight Pyridines. (General Reference)

Sources

- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. audreyli.com [audreyli.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. rose-hulman.edu [rose-hulman.edu]

Validation & Comparative

spectral analysis and interpretation for 3-fluoro-5-cyclopropylpyridine

Technical Comparison Guide: Spectral Analysis of 3-Fluoro-5-cyclopropylpyridine

Executive Summary: The Rigid Bioisostere

This compound (CAS: 1016757-67-5, predicted) represents a strategic scaffold in modern medicinal chemistry, serving as a metabolically stable bioisostere for 3-fluoro-5-isopropylpyridine. While the isopropyl group is a common lipophilic filler, it is frequently a "metabolic hotspot" susceptible to rapid CYP450-mediated hydroxylation.

The cyclopropyl replacement offers two critical advantages:

-

Metabolic Resilience: The high s-character of cyclopropyl C-H bonds (approx.

hybridization) significantly increases bond dissociation energy, resisting oxidative clearance. -

Conformational Rigidity: The fixed geometry of the cyclopropyl ring restricts the rotational freedom seen in isopropyl chains, potentially locking the pharmacophore into a bioactive conformation with higher receptor affinity.

This guide provides a definitive spectral comparison to distinguish this product from its flexible analogs and common synthetic impurities.[1]

Comparative Spectral Profiling

The most reliable method for validating this compound is a multi-modal spectral approach comparing it against its closest structural analog, 3-fluoro-5-isopropylpyridine .

A. Nuclear Magnetic Resonance (NMR) Profiling

Key Differentiator: The "Upfield Diagnostic Region" (0.5 – 1.2 ppm).

-

The Product (Cyclopropyl): Displays complex high-field multiplets due to the magnetic anisotropy of the cyclopropane ring.

-

The Alternative (Isopropyl): Displays a classic doublet/septet pattern, with the methyl signals significantly downfield compared to cyclopropyl methylene protons.

Table 1: Comparative 1H NMR Shifts (CDCl3, 400 MHz)

| Proton Position | This compound (Product) | 3-Fluoro-5-isopropylpyridine (Alternative) | Interpretation & Causality |

| Pyridine H2 (Ortho to F) | ~8.35 ppm (s/d, | ~8.35 ppm (s/d) | Deshielded by adjacent Nitrogen and Fluorine. Similar in both. |

| Pyridine H6 (Ortho to Alkyl) | ~8.20 ppm (s) | ~8.25 ppm (s) | Slight upfield shift in product due to cyclopropyl shielding cone. |

| Pyridine H4 (Between F/Alkyl) | ~7.25 ppm (d, | ~7.30 ppm (d, | Distinct doublet due to strong ortho-Fluorine coupling. |

| Alkyl Methine (CH) | ~1.95 ppm (m, 1H) | ~2.95 ppm (sept, 1H) | CRITICAL: Cyclopropyl CH is shielded by ~1.0 ppm vs Isopropyl CH. |

| Alkyl Methylene/Methyl | ~1.05 ppm (m, 2H)~0.75 ppm (m, 2H) | ~1.30 ppm (d, 6H) | DIAGNOSTIC: Product shows two distinct methylene multiplets (cis/trans). Alternative shows a single methyl doublet.[1] |

19F NMR Signature:

-

Signal: Single peak at approximately -128.0 to -130.0 ppm .

-

Coupling: Expect complex splitting if proton-coupled (decoupling recommended for purity assay).

B. Mass Spectrometry (MS) Fragmentation

-

Ionization (ESI+):

-

Product:

Da. -

Alternative:

Da.

-

-

Fragmentation Pattern:

-

The cyclopropyl ring is robust but may show a characteristic loss of ethylene (

, -28 Da) or ring opening under high collision energy. -

The isopropyl group typically fragments via loss of a methyl radical (

, -15 Da).

-

Experimental Protocols

To ensure data integrity and reproducibility, follow these self-validating protocols.

Protocol A: High-Resolution NMR Acquisition

-

Objective: Resolve long-range F-H coupling and cyclopropyl fine structure.

-

Solvent: DMSO-d6 is preferred over CDCl3 if the sample is limited, as it prevents overlap of the water peak with the critical cyclopropyl region (~1.0 ppm).

-

Parameters:

-

Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons).

-